4-fluoro-N-(2-methylpyridin-4-yl)benzene-1-sulfonamide
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Overview
Description
4-fluoro-N-(2-methylpyridin-4-yl)benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a fluorine atom attached to a benzene ring, which is further connected to a sulfonamide group and a pyridine ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-methylpyridin-4-yl)benzene-1-sulfonamide typically involves the following steps:
Formation of Sulfonyl Chloride: The starting material, a thiol derivative, is oxidized to form sulfonyl chloride using reagents like hydrogen peroxide and thionyl chloride.
Coupling Reaction: The sulfonyl chloride is then reacted with 2-methylpyridin-4-amine in the presence of a base such as triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of sulfonamides often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reactions. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-methylpyridin-4-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-fluoro-N-(2-methylpyridin-4-yl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of antibiotics and anticancer agents.
Radiopharmaceuticals: The compound can be labeled with radioactive isotopes for use in positron emission tomography (PET) imaging.
Bioconjugation: It serves as a versatile building block for labeling peptides, proteins, and oligonucleotides via click chemistry.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-methylpyridin-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The fluorine atom enhances the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide: Used in radiopharmaceuticals and bioconjugation.
2-amino-4-fluoro-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide: Known for its applications in medicinal chemistry.
Uniqueness
4-fluoro-N-(2-methylpyridin-4-yl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and binding properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H11FN2O2S |
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Molecular Weight |
266.29 g/mol |
IUPAC Name |
4-fluoro-N-(2-methylpyridin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H11FN2O2S/c1-9-8-11(6-7-14-9)15-18(16,17)12-4-2-10(13)3-5-12/h2-8H,1H3,(H,14,15) |
InChI Key |
VCIPIIIVTQALSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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